2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8-3-9(2)5-10(4-8)17-6-12-14-11(7-18-12)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI Key |
VDLCZBWZFDQZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=CS2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable alkyl halide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives are treated with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The thiazole ring and the phenoxy methyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives, nitro compounds, and sulfonated compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. The compound 2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid has been evaluated for its effectiveness against various bacterial strains. A study found that thiazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies indicated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases .
Pharmaceutical Formulations
The compound can be utilized in pharmaceutical formulations due to its ability to enhance solubility and bioavailability. For instance, the incorporation of thiazole derivatives into drug formulations has been shown to improve therapeutic efficacy by facilitating better absorption in biological systems .
Agricultural Applications
Pesticide Development
The thiazole moiety is known for its role in developing agrochemicals, particularly pesticides. The compound's structural features allow it to interact effectively with biological targets in pests. Research has indicated that thiazole derivatives can serve as effective fungicides and herbicides, providing a basis for developing new agricultural products .
Plant Growth Regulators
Beyond pest control, thiazole compounds are being explored as plant growth regulators. Studies suggest that these compounds can promote growth and enhance resistance to environmental stressors in plants, making them valuable for improving crop yields .
Materials Science
Polymer Chemistry
In materials science, this compound can be integrated into polymer matrices to enhance material properties. Thiazole-containing polymers have shown improved thermal stability and mechanical strength, making them suitable for various industrial applications .
Nanocomposites
The compound can also be used in the synthesis of nanocomposites. By incorporating thiazole derivatives into nanostructured materials, researchers have achieved enhanced electrical conductivity and thermal properties, which are critical for electronic applications .
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial activity of various thiazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents. -
Agricultural Field Trials
Field trials conducted with a thiazole-based pesticide demonstrated significant reductions in pest populations compared to untreated controls. The trials also showed an increase in crop yield, suggesting practical applications in sustainable agriculture. -
Polymer Enhancement Research
Research focused on incorporating thiazole derivatives into polycarbonate matrices revealed improvements in impact resistance and thermal stability. These findings support the use of such compounds in developing advanced materials for automotive and aerospace industries.
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The phenoxy methyl group and the carboxylic acid group can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Analogues of Thiazole-4-carboxylic Acid Derivatives
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
Detailed Comparative Analysis
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility: The target compound’s (3,5-dimethylphenoxy)methyl group increases lipophilicity (logP estimated ~3.5) compared to the fluorinated analogue (logP ~2.8 for ). This difference may influence membrane permeability and bioavailability .
In contrast, the dimethylphenoxy group in the target compound provides steric hindrance and electron-donating methyl groups, which may favor π-π stacking .
Impact of Carboxylic Acid Position
- The carboxylic acid at position 4 (target and ) vs. position 5 () affects acidity and hydrogen-bonding capacity. ~3.0 for position 5) .
Heterocycle Variations
- describes a pyrazole-3-carboxylic acid derivative with the same (3,5-dimethylphenoxy)methyl substituent. Replacing thiazole with pyrazole removes the sulfur atom, reducing polar surface area and altering electronic properties. This highlights the thiazole’s role in modulating reactivity and intermolecular interactions .
Biological Activity
2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their significant roles in drug discovery, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a 3,5-dimethylphenoxy group and a carboxylic acid moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit potent anticancer properties. For instance, a study on similar thiazole compounds demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds derived from thiazoles showed promising results against various cancer cell lines, including those expressing c-Met, a receptor tyrosine kinase involved in cancer progression .
| Compound | IC50 (nM) | Target | Effect |
|---|---|---|---|
| 51am | 34.48 | c-Met | Inhibits phosphorylation and induces apoptosis |
| 51b | 50.15 | c-Met | Moderate inhibitory activity |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. A related study found that certain thiazole compounds exhibited significant antifungal and antibacterial activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been documented extensively. A recent study on a related compound showed that it attenuated hyperglycemia and insulin resistance through antioxidant and anti-inflammatory mechanisms. This suggests potential applications in managing conditions like diabetes mellitus .
Case Studies
- Diabetes Management : In an animal model of Type 2 diabetes, administration of thiazole derivatives resulted in significant reductions in serum glucose levels and improvements in lipid profiles. The treatment normalized oxidative stress markers and restored pancreatic histopathology .
- Cancer Treatment : A series of thiazole derivatives were synthesized and evaluated for their anticancer efficacy against human cancer cell lines. The most potent compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives function as enzyme inhibitors, targeting key pathways involved in tumor growth and inflammation.
- Cell Cycle Regulation : These compounds can induce cell cycle arrest at various phases, preventing cancer cells from proliferating.
- Antioxidant Activity : By scavenging free radicals, thiazoles may protect cells from oxidative damage, contributing to their anti-inflammatory effects.
Q & A
Q. What are the key synthetic strategies for preparing 2-((3,5-dimethylphenoxy)methyl)thiazole-4-carboxylic acid and related thiazole derivatives?
The synthesis of thiazole-4-carboxylic acid derivatives typically involves multi-step protocols:
- Thiazole ring formation : Condensation reactions between thioamides and haloketones/aldehydes under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Functionalization : Introduction of substituents like phenoxy groups via nucleophilic substitution or coupling reactions. For example, 2,4-dimethylphenoxy groups can be attached using strong bases under reflux to overcome low acidity due to electron-donating methyl groups .
- Carboxylic acid activation : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to stabilize intermediates during amide bond formation .
- Purification : Acidic or neutral pH conditions during filtration to avoid salt formation and maximize yield .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of spectroscopic and analytical methods is critical:
- NMR spectroscopy : Analyze chemical shifts for protons adjacent to electron-withdrawing groups (e.g., thiazole ring protons at δ 7–8 ppm, carboxylic acid protons at δ 10–12 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiazole core and substituents .
- Infrared (IR) spectroscopy : Identify characteristic stretches for carbonyl (C=O, ~1700 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .
- Melting point analysis : Compare observed values (e.g., 140–160°C for similar derivatives) with literature data to assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Key variables to optimize include:
- Catalyst selection : Glacial acetic acid or weak bases (e.g., triethylamine) to accelerate coupling reactions without side-product formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions, or ethanol/water mixtures for condensation steps .
- Temperature control : Reflux (70–80°C) for slow reactions, room temperature for acid-sensitive intermediates .
- pH adjustment : Maintain pH 5–6 during filtration to prevent protonation/deprotonation of carboxylic acid groups, which reduces solubility and yield .
Q. How should researchers address contradictions in spectroscopic data for thiazole derivatives?
- NMR discrepancies : Assign ambiguous peaks using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from aromatic protons or stereoisomers .
- Mass spectrometry anomalies : Verify isotopic patterns (e.g., sulfur’s ³²S/³⁴S ratio) and compare with computational simulations (e.g., ChemDraw isotope distribution tool) .
- IR inconsistencies : Cross-reference with X-ray crystallography (if available) or computational vibrational frequency calculations (e.g., DFT) .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
Q. How can solubility challenges be mitigated during formulation for biological testing?
- Salt formation : Convert the carboxylic acid to a sodium salt using NaOH to enhance aqueous solubility .
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to dissolve hydrophobic derivatives without cell toxicity .
- Nanoparticle encapsulation : Employ liposomal or polymeric carriers to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
